Methyl (2S)-2,3,3-trimethylbutanoate
Description
Methyl (2S)-2,3,3-trimethylbutanoate is a chiral ester characterized by its (2S) stereochemistry and branched alkyl structure. The compound features a methyl ester group and three methyl substituents at positions 2, 3, and 3 of the butanoate backbone. This unique arrangement confers distinct physicochemical properties, including specific solubility, volatility, and reactivity patterns. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and chiral ligands .
Properties
CAS No. |
630403-83-7 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
methyl (2S)-2,3,3-trimethylbutanoate |
InChI |
InChI=1S/C8H16O2/c1-6(7(9)10-5)8(2,3)4/h6H,1-5H3/t6-/m1/s1 |
InChI Key |
HLKQGJVFPKYPQN-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC)C(C)(C)C |
Canonical SMILES |
CC(C(=O)OC)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2S)-2,3,3-trimethylbutanoate can be synthesized through esterification, where (2S)-2,3,3-trimethylbutanoic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reaction mixture is continuously fed into a reactor where it is heated and mixed with the acid catalyst. The ester is then separated from the reaction mixture through distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2,3,3-trimethylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (2S)-2,3,3-trimethylbutanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: (2S)-2,3,3-trimethylbutanoic acid and methanol.
Reduction: (2S)-2,3,3-trimethylbutanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Methyl (2S)-2,3,3-trimethylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its fruity aroma.
Mechanism of Action
The mechanism of action of methyl (2S)-2,3,3-trimethylbutanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Branching Variants
Methyl 2,2-Dimethylbutanoate
- Molecular Formula : C₇H₁₄O₂
- Key Differences: The tert-butyl group in Methyl 2,2-dimethylbutanoate replaces the 2,3,3-trimethyl substituents, leading to reduced steric hindrance. Physical Properties: Lower boiling point (due to less branching) and higher solubility in nonpolar solvents compared to the target compound. Applications: Primarily used in flavoring agents and material science, whereas the target compound is more suited for chiral synthesis .
Methyl (2S,3R)-3-Hydroxy-2-Methylbutanoate
- Molecular Formula : C₆H₁₂O₃
- Key Differences: Contains a hydroxyl group at position 3 instead of a methyl group. Reactivity: The hydroxyl group enables participation in hydrogen bonding and oxidation reactions, unlike the fully alkylated target compound. Synthesis: Prepared via stereoselective hydroxylation of methyl 2-methylbutanoate, differing from the alkylation steps used for Methyl (2S)-2,3,3-trimethylbutanoate .
Functional Group Variants
Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate
- Molecular Formula: C₉H₁₆F₃NO₂
- Key Differences: Substitution of a methyl group with a trifluoroethylamino group at position 2. Reactivity: The electron-withdrawing trifluoromethyl group enhances electrophilicity, making this compound more reactive in nucleophilic substitutions. Applications: Used in medicinal chemistry for fluorine-containing drug candidates, contrasting with the target compound’s role in non-fluorinated chiral synthesis .
Methyl (2S,3R)-2-Chloro-3-Methoxybutanoate
- Molecular Formula : C₆H₁₁ClO₃
- Key Differences :
- Chlorine and methoxy groups replace methyl substituents at positions 2 and 3.
- Biological Activity : The chloro-methoxy combination may confer antimicrobial properties, whereas the target compound lacks such bioactivity .
Stereochemical Variants
(2R,3S)-Methyl 3-Amino-2-Hydroxybutanoate
- Molecular Formula: C₅H₁₁NO₃
- Key Differences: Amino and hydroxyl groups replace methyl groups, introducing hydrogen-bonding capacity. Applications: Acts as a substrate for enzymatic reactions in metabolic studies, unlike the target compound’s use in non-biological chiral synthesis .
Comparative Data Table
Key Research Findings
- Stereochemical Impact: The (2S) configuration in this compound ensures enantioselectivity in catalytic reactions, a feature absent in non-chiral analogs like Methyl 2,2-dimethylbutanoate .
- Synthetic Flexibility: The target compound’s synthesis involves alkylation of methyl 2-aminobutanoate derivatives under controlled conditions, contrasting with hydroxylation or halogenation routes used for similar compounds .
- Industrial Relevance : Its bulky structure makes it less volatile than linear esters, ideal for high-temperature reactions in fine chemical production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
